molecular formula C23H23NO2S B14889223 Methyl S-trityl-L-cysteinate

Methyl S-trityl-L-cysteinate

Cat. No.: B14889223
M. Wt: 377.5 g/mol
InChI Key: DXUZZMIANHJYIU-NRFANRHFSA-N
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Description

Methyl S-trityl-L-cysteinate is a chemical compound with the molecular formula C23H23NO2S. It is a derivative of L-cysteine, where the sulfur atom is protected by a trityl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl S-trityl-L-cysteinate typically involves the protection of the thiol group of L-cysteine with a trityl group and the esterification of the carboxyl group with methanol. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl S-trityl-L-cysteinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl S-trityl-L-cysteinate involves its interaction with specific molecular targets. For instance, it inhibits the activity of kinesin Eg5, a motor protein essential for mitotic spindle formation. By binding to the Eg5 pocket, this compound disrupts the normal function of the protein, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl S-trityl-L-cysteinate is unique due to its dual protection of the thiol and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry and a potent inhibitor in pharmacological studies .

Properties

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl (2R)-2-amino-3-tritylsulfanylpropanoate

InChI

InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1

InChI Key

DXUZZMIANHJYIU-NRFANRHFSA-N

Isomeric SMILES

COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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